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Compound of Interest

Compound Name: tert-Butyl-1,4-benzoquinone

Cat. No.: B1215510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl-1,4-benzoquinone, a key organic intermediate. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic

characteristics. This document is intended to serve as a valuable resource for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tert-Butyl-1,4-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8 Doublet 1H Vinyl H

~6.7 Doublet of Doublets 1H Vinyl H

~6.6 Doublet 1H Vinyl H

1.3 Singlet 9H tert-Butyl H
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~187 Carbonyl C=O

~186 Carbonyl C=O

~150 C-tert-Butyl

~137 Vinyl C-H

~136 Vinyl C-H

~134 Vinyl C-H

~35 Quaternary C (tert-Butyl)

~26 Methyl C (tert-Butyl)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (tert-Butyl)

~1660 Strong
C=O stretch (conjugated

ketone)

~1600 Medium C=C stretch (alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm) Molar Absorptivity (ε) Solvent

~245 ~18000 Ethanol

~330 ~300 Ethanol

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
A solution of tert-Butyl-1,4-benzoquinone is prepared by dissolving approximately 10-20 mg

of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

acetone-d₆. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are

referenced to the residual solvent peak. For quantitative analysis, a known amount of an

internal standard can be added.

IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid

samples, a small amount of tert-Butyl-1,4-benzoquinone (1-2 mg) is finely ground with

potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively,

an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample

directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹.

UV-Vis Spectroscopy
A stock solution of tert-Butyl-1,4-benzoquinone is prepared by accurately weighing a small

amount of the compound and dissolving it in a UV-grade solvent, such as ethanol. Serial

dilutions are then made to obtain a concentration that gives an absorbance reading within the

linear range of the spectrophotometer (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded

in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm, using the pure

solvent as a reference.

Visualizations
Chemical Structure and Spectroscopic Correlation
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tert-Butyl-1,4-benzoquinone and its Spectroscopic Features

Chemical Structure

Key NMR Signals Key IR Absorptions Key UV-Vis Absorptions

¹H: ~1.3 ppm (s, 9H)
tert-Butyl

tert-Butyl Group

¹H: ~6.6-6.8 ppm (m, 3H)
Vinyl Protons

Quinone Ring

¹³C: ~26, 35 ppm
tert-Butyl Carbons

tert-Butyl Group

¹³C: ~134-150 ppm
Vinyl Carbons

Quinone Ring

¹³C: ~186-187 ppm
Carbonyl Carbons

Carbonyl Groups

~1660 cm⁻¹
C=O Stretch

Carbonyl Groups

~1600 cm⁻¹
C=C Stretch

Quinone Ring

~245 nm
π → π* transition

Quinone Ring

~330 nm
n → π* transition

Carbonyl Groups

~2960 cm⁻¹
C-H Stretch

Click to download full resolution via product page

Caption: Correlation of the chemical structure of tert-Butyl-1,4-benzoquinone with its key

spectroscopic signals.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing

Data Analysis

Dissolve in
Deuterated Solvent (NMR)

Acquire ¹H and ¹³C
NMR Spectra

NMR Sample

Prepare KBr Pellet
or use ATR (IR)

Acquire
FTIR Spectrum

IR Sample

Prepare Dilute
Solution (UV-Vis)

Acquire
UV-Vis Spectrum

UV-Vis Sample

Phase and Baseline
Correction, Integration

Background Subtraction,
Peak Picking

Baseline Correction,
Identify λmax

Assign Peaks,
Determine Structure

Identify Functional
Groups

Determine Concentration,
Analyze Electronic Transitions

Click to download full resolution via product page

Caption: A generalized workflow illustrating the key stages of spectroscopic analysis from

sample preparation to data interpretation.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl-1,4-benzoquinone: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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